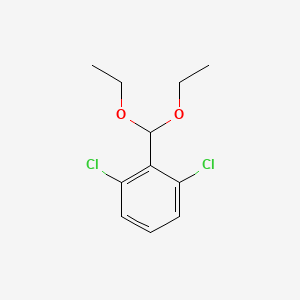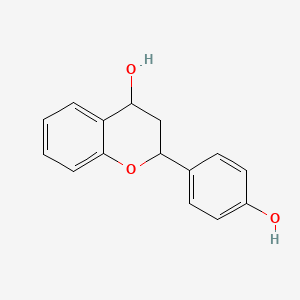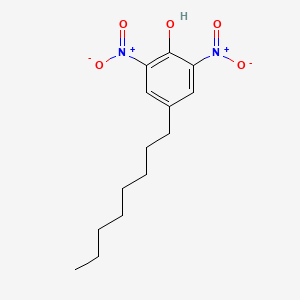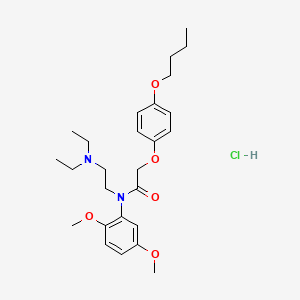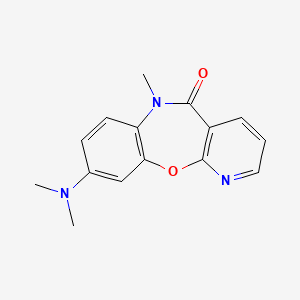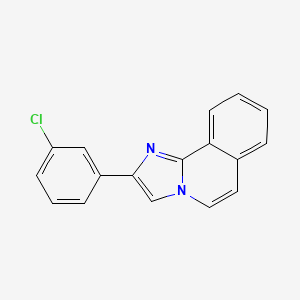
2-(3-Chlorophenyl)imidazo(2,1-a)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenyl)imidazo(2,1-a)isoquinoline is a heterocyclic compound that belongs to the class of imidazoisoquinolines. These compounds are known for their diverse biological activities and have been studied for their potential applications in medicinal chemistry. The structure of this compound consists of an imidazo ring fused to an isoquinoline ring, with a 3-chlorophenyl group attached to the imidazo ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)imidazo(2,1-a)isoquinoline can be achieved through various methods. One common approach involves the [4+2] annulation of 2-arylimidazoles and α-diazoketoesters using a Cp*RhIII catalyst . This method allows for precise control over the structural and substituted diversity at the 5- or 6-position of the imidazoisoquinoline ring. Another method involves the I2-DMSO mediated multicomponent convergent synthesis, which utilizes aryl methyl ketones and isoquinolin-1-amine to generate the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. The use of transition metal catalysts, such as rhodium or palladium, is common in these processes to facilitate efficient bond formation and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chlorophenyl)imidazo(2,1-a)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazoisoquinoline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazoisoquinolines, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic structures.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized molecules.
Wirkmechanismus
The mechanism of action of 2-(3-Chlorophenyl)imidazo(2,1-a)isoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit topoisomerase I, an enzyme involved in DNA replication and transcription . Additionally, it can modulate the activity of cyclic AMP-dependent protein kinase (PKA), which plays a crucial role in various cellular processes . These interactions lead to the disruption of cellular functions and contribute to the compound’s biological activities.
Vergleich Mit ähnlichen Verbindungen
2-(3-Chlorophenyl)imidazo(2,1-a)isoquinoline can be compared with other similar compounds, such as benzimidazo(2,1-a)isoquinolines and imidazo(1,2-a)pyrimidines . These compounds share structural similarities but differ in their biological activities and applications. For example, benzimidazo(2,1-a)isoquinolines exhibit potent anticancer and antimicrobial properties, while imidazo(1,2-a)pyrimidines are known for their diverse applications in medicinal chemistry .
List of Similar Compounds
- Benzimidazo(2,1-a)isoquinolines
- Imidazo(1,2-a)pyrimidines
- Imidazo(2,1-a)pyridines
Eigenschaften
CAS-Nummer |
61001-11-4 |
|---|---|
Molekularformel |
C17H11ClN2 |
Molekulargewicht |
278.7 g/mol |
IUPAC-Name |
2-(3-chlorophenyl)imidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C17H11ClN2/c18-14-6-3-5-13(10-14)16-11-20-9-8-12-4-1-2-7-15(12)17(20)19-16/h1-11H |
InChI-Schlüssel |
FRCIBYDYVXQXGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN3C2=NC(=C3)C4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


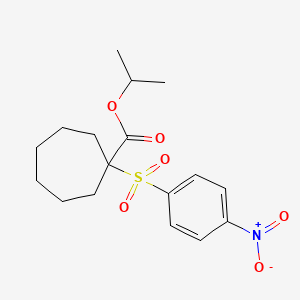
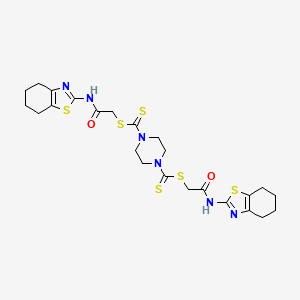
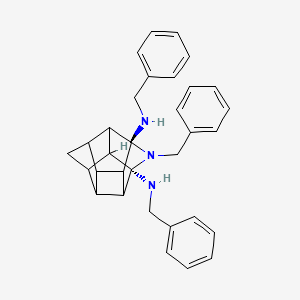
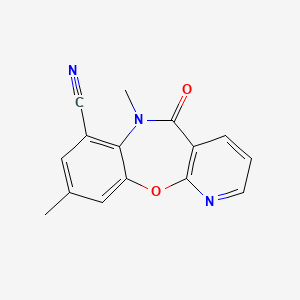
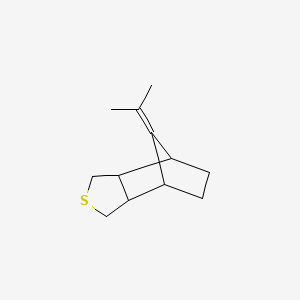
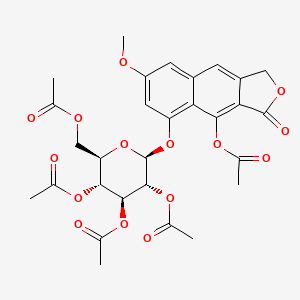
![[3-(dimethylcarbamoylamino)phenyl] N-cyclohexylcarbamate](/img/structure/B12797233.png)
